4-Chlorobutyric acid

Pharmaceutical intermediate synthesis Cyclopropylamine production Ring-opening cyclization

4-Chlorobutyric acid (CAS 627-00-9) is an ω-halogenated C4 carboxylic acid with the molecular formula C4H7ClO2 and a molecular weight of 122.55 g/mol. As a bifunctional molecule bearing both a terminal chloro substituent and a carboxylic acid group, it serves as a critical building block in the synthesis of pharmaceutical intermediates, agrochemicals, and specialty organic compounds.

Molecular Formula C4H7ClO2
Molecular Weight 122.55 g/mol
CAS No. 627-00-9
Cat. No. B146303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorobutyric acid
CAS627-00-9
Molecular FormulaC4H7ClO2
Molecular Weight122.55 g/mol
Structural Identifiers
SMILESC(CC(=O)O)CCl
InChIInChI=1S/C4H7ClO2/c5-3-1-2-4(6)7/h1-3H2,(H,6,7)
InChIKeyIPLKGJHGWCVSOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorobutyric Acid (CAS 627-00-9): Core Physical and Chemical Identity for Sourcing Decisions


4-Chlorobutyric acid (CAS 627-00-9) is an ω-halogenated C4 carboxylic acid with the molecular formula C4H7ClO2 and a molecular weight of 122.55 g/mol [1]. As a bifunctional molecule bearing both a terminal chloro substituent and a carboxylic acid group, it serves as a critical building block in the synthesis of pharmaceutical intermediates, agrochemicals, and specialty organic compounds [2]. Its physicochemical profile—including a melting point of 12–16 °C, boiling point of 310.6 °C at 760 mmHg, and density of 1.24 g/mL at 25 °C—distinguishes it from non-halogenated butyric acid derivatives and influences handling, storage, and downstream reactivity [1]. The compound's established role as the primary intermediate in the commercial manufacture of cyclopropylamine via γ-butyrolactone ring-opening underscores its industrial relevance [2].

Why Generic Substitution of 4-Chlorobutyric Acid Fails: Halogen-Dependent Reactivity and Functional Compatibility


Substituting 4-chlorobutyric acid with alternative ω-halogenated butyric acids or activated acyl derivatives introduces quantifiable differences in reaction kinetics, product distribution, and process robustness. The chlorine atom at the γ-position confers a specific balance of leaving-group propensity and C–X bond stability that directly impacts cyclization efficiency, nucleophilic substitution rates, and downstream purity profiles [1]. For example, the 4-bromo analog exhibits markedly different electrochemical dehalogenation behavior, failing to undergo reduction under conditions where α-halogenated acids are readily converted [2]. Similarly, substitution with 4-chlorobutyryl chloride introduces additional moisture sensitivity, handling complexity, and HCl generation that may compromise process economics and safety [3]. The evidence below quantifies these differentiation dimensions to support informed procurement decisions.

4-Chlorobutyric Acid: Head-to-Head Performance Data Against Closest Analogs


Cyclopropylamine Manufacture: 4-Chlorobutyric Acid Enables Quantitative Carboxamide Yield Relative to Alternative Route

In the commercial manufacture of cyclopropylamine from γ-butyrolactone, 4-chlorobutyric acid (CBA) serves as the key intermediate in a five-step process. The CBA-derived route achieves substantially quantitative yields of cyclopropanecarboxamide following ammoniation, whereas the alternative direct ester cyclization route (without CBA intermediacy) reports only 90% conversion of the ester even with repeated recycling of unreacted material [1]. The CBA-based process employs a hindered chlorobutyrate ester intermediate that undergoes cyclization with solid caustic and a phase transfer catalyst, avoiding the polymerization and γ-butyrolactone reformation that plague alternative non-CBA routes [1].

Pharmaceutical intermediate synthesis Cyclopropylamine production Ring-opening cyclization

Gas-Phase Acidity Ranking: 4-Chlorobutyric Acid Demonstrates Elevated Intrinsic Acidity Versus Non-Halogenated Alkanoic Acids

Gas-phase proton transfer equilibrium measurements using pulsed electron beam high-pressure mass spectrometry establish a clear acidity hierarchy among chlorosubstituted and unsubstituted aliphatic carboxylic acids. 4-Chlorobutyric acid (γ-chlorobutyric acid) exhibits significantly greater gas-phase acidity than its non-halogenated analog butyric acid, ranking higher in the order: acetic < propionic < butyric < γ-Cl butyric [1]. The Cl substituent effect parallels that observed in aqueous solution but is substantially magnified in the gas phase [1].

Physical organic chemistry Acid-base equilibria Proton transfer thermodynamics

Pyrolysis Kinetics: 4-Chlorobutyric Acid Undergoes Intramolecular Lactonization via Neighboring Group Participation

Gas-phase pyrolysis of 4-chlorobutyric acid at 279–330 °C yields γ-butyrolactone and HCl via a homogeneous, unimolecular first-order elimination. The Arrhenius parameters for this transformation are log k₁(s⁻¹) = (12.28 ± 0.41) − (172.0 ± 4.6) kJ mol⁻¹ (2.303RT)⁻¹, corresponding to an activation energy of 172.0 kJ/mol [1]. Mechanistically, product formation proceeds through anchimeric assistance of the COOH group via an intimate ion-pair mechanism, a pathway unavailable to non-carboxylate γ-chloroalkanes [1].

Gas-phase kinetics Thermal stability Anchimeric assistance

Electrocatalytic Reduction Selectivity: 4-Bromobutyric Acid Is Inert Under Conditions Where α-Halogenated Acids Are Reduced

Cyclic voltammetry studies using C₆₀-octasodium calix[8]aryloxy octakis-(propane-3-sulphonate)/Nafion chemically modified electrodes demonstrate that 4-bromobutyric acid is uniquely resistant to electrocatalytic dehalogenation. The C₆₀-L/Nafion electrode mediates electron transfer to α-halogenated organic acids, enabling catalytic reduction of monochloroacetic acid, dichloroacetic acid, trichloroacetic acid, bromoacetic acid, α-bromopropionic acid, and 2-bromobutyric acid—but fails to reduce 4-bromobutyric acid [1]. While the study did not include 4-chlorobutyric acid, the exceptional inertness of the ω-bromo analog highlights the distinct electrochemical profile of terminal (ω) versus internal (α) halogen substitution patterns.

Electrochemical dehalogenation Catalytic reduction Halogen reactivity

Optimal Use Cases for 4-Chlorobutyric Acid Based on Verified Performance Differentiation


Commercial-Scale Manufacture of Cyclopropylamine and Its Downstream Derivatives

4-Chlorobutyric acid is the irreplaceable intermediate in the industrial synthesis of cyclopropylamine from γ-butyrolactone. The CBA-mediated route achieves near-quantitative conversion to cyclopropanecarboxamide, outperforming alternative cyclization strategies that require material recycling and yield only 90% conversion [1]. This process advantage is particularly relevant for high-volume production of cyclopropylamine for use in 6-cyclopropylamino-2-chloro-s-triazine herbicides, cyromazine (Vetrazine®, Larvadex®, Trigard®), and quinolone antibiotics including ciprofloxacin [1].

Synthesis of ω-Functionalized Building Blocks Requiring Balanced Leaving-Group Reactivity

The γ-chloro substituent in 4-chlorobutyric acid provides a leaving group with nucleofugality sufficient for efficient SN2 displacement in alkylation and amidation reactions, yet with greater stability than the corresponding bromo analog during storage and processing. This balance makes 4-chlorobutyric acid preferable to 4-bromobutyric acid in multi-step syntheses where premature dehalogenation or decomposition must be avoided [1]. Applications include the preparation of 4-chloro-N-cyclopropylbutanamide intermediates and the synthesis of poly[(4-hydroxybutyric acid)-alt-(glycolic acid)] via salt formation .

Manufacture of Chlorine-Free Cyclopropanecarboxylic Acid Methyl Ester for Catalytic Hydrogenation

4-Chlorobutyric acid methyl ester, derived from 4-chlorobutyric acid, is a critical precursor to cyclopropanecarboxylic acid methyl ester—an important raw material for the pharmaceutical industry. The challenge in this transformation is achieving chlorine-free product (<10 ppm Cl⁻ by weight) suitable for subsequent catalytic hydrogenation to cyclopropylcarbinol. Higher chlorine content (100–1,000 ppm, as produced by alternative methods) poisons hydrogenation catalysts and induces reactor corrosion [2]. Selecting 4-chlorobutyric acid as the starting material enables optimized cyclization protocols that meet stringent purity specifications [2].

Impurity Reference Standard for Levetiracetam Quality Control

4-Chlorobutyric acid is a known impurity of Levetiracetam, the (S)-enantiomer of Etiracetam and ethyl analog of Piracetam, used as an anticonvulsant . Its presence in pharmaceutical bulk drug substances requires validated detection methods. A 2021 patent describes a headspace GC derivatization method for quantifying 4-chlorobutyric acid residues in raw materials at the 6 μg/mL level [3]. Procurement of high-purity 4-chlorobutyric acid is essential for establishing reliable analytical reference standards in GMP quality control environments.

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